![molecular formula C18H12N2O4 B220851 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione, also known as IDO inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been found to have a significant impact on the immune system and has been investigated for its role in cancer treatment and other diseases.
Mécanisme D'action
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (this compound), which is involved in the metabolism of tryptophan. This enzyme plays a crucial role in regulating the immune response, and its inhibition has been shown to promote the activation of the immune system. By inhibiting this compound, this compound inhibitor has been found to increase the levels of tryptophan in the body, which can stimulate the production of immune cells and enhance the body's ability to fight cancer and other diseases.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects on the body. The compound has been shown to increase the levels of tryptophan in the body, which can stimulate the production of immune cells and enhance the body's ability to fight cancer and other diseases. This compound inhibitor has also been found to reduce the production of regulatory T cells, which can suppress the immune response and promote tumor growth. Additionally, this compound inhibitor has been shown to enhance the activity of cytotoxic T cells, which can directly kill cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has several advantages for lab experiments, including its ability to inhibit the activity of the enzyme this compound, which is involved in the metabolism of tryptophan. This compound has also been found to have a significant impact on the immune system, making it a valuable tool for studying the immune response and its role in cancer and other diseases. However, this compound inhibitor has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for research on 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor, including its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. The compound has also been investigated for its potential role in autoimmune diseases and other conditions related to the immune system. Additionally, future research could focus on optimizing the dosing and delivery of this compound inhibitor to minimize toxicity and maximize therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor involves several steps, including the condensation of 2,3-dioxoindoline with ethyl bromoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced compound with 2,3-dioxoindole-1-acetic acid to yield the desired product.
Applications De Recherche Scientifique
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been studied for its potential therapeutic applications in cancer treatment, autoimmune diseases, and other conditions related to the immune system. The compound has been found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (this compound), which is involved in the metabolism of tryptophan. By inhibiting the activity of this enzyme, this compound inhibitor has been shown to promote the activation of the immune system and enhance the body's ability to fight cancer and other diseases.
Propriétés
Formule moléculaire |
C18H12N2O4 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
1-[2-(2,3-dioxoindol-1-yl)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C18H12N2O4/c21-15-11-5-1-3-7-13(11)19(17(15)23)9-10-20-14-8-4-2-6-12(14)16(22)18(20)24/h1-8H,9-10H2 |
Clé InChI |
ZICIZFBOAQLOTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCN3C4=CC=CC=C4C(=O)C3=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCN3C4=CC=CC=C4C(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


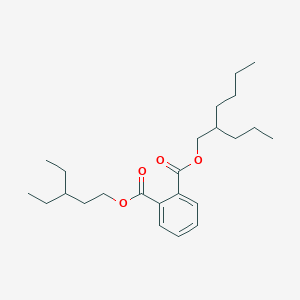
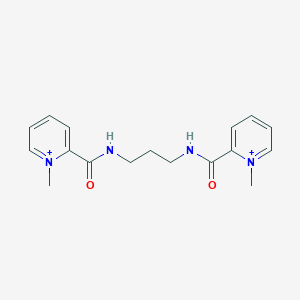
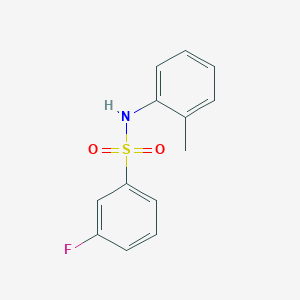
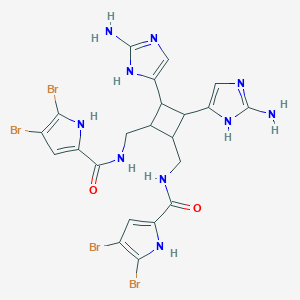
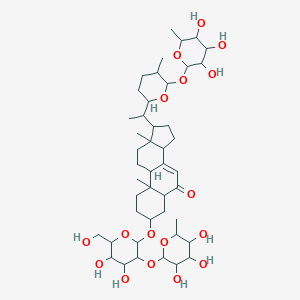
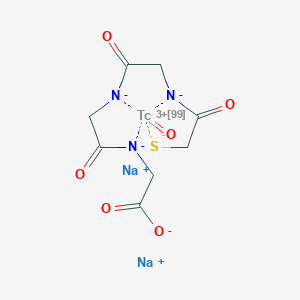
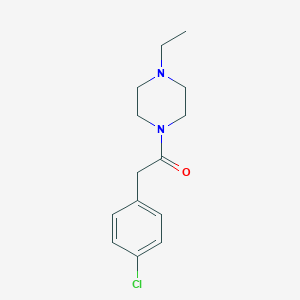
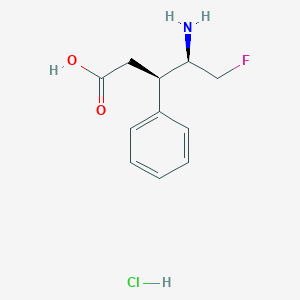
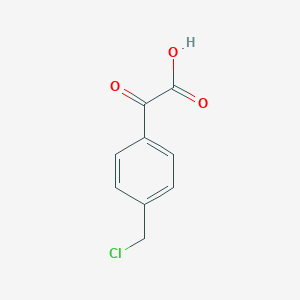
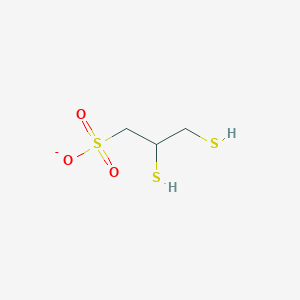
![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)
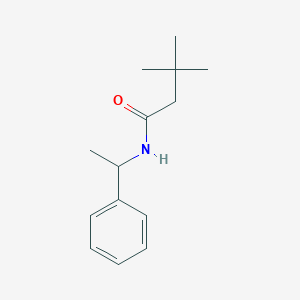
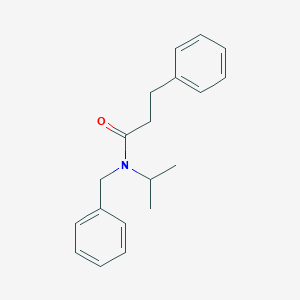
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)
